molecular formula C20H17N3O3S B6131215 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide

Cat. No.: B6131215
M. Wt: 379.4 g/mol
InChI Key: JAQTXPNRYAYURB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DNTB and is used in biochemical and physiological research.

Mechanism of Action

DNTB acts as a chromogenic substrate for proteases. When a protease cleaves the amide bond in DNTB, the nitrophenyl group is released, resulting in a yellow color change. The rate of color change is directly proportional to the protease activity, which allows for the determination of protease activity.
Biochemical and Physiological Effects:
DNTB has no known biochemical or physiological effects on living organisms. This compound is only used in vitro for biochemical and physiological research.

Advantages and Limitations for Lab Experiments

DNTB has several advantages for lab experiments. It is easy to use, cost-effective, and provides a rapid and sensitive method for the determination of protease activity. However, DNTB has some limitations. It is not specific for a particular protease and can be cleaved by multiple proteases. Additionally, DNTB is sensitive to pH changes and requires careful optimization of pH conditions for accurate protease activity measurements.

Future Directions

There are several future directions for the use of DNTB in scientific research. One potential direction is the development of DNTB-based assays for the determination of protease activity in complex biological samples, such as blood or tissue samples. Another potential direction is the use of DNTB in the study of protease inhibitors and their potential therapeutic applications. Additionally, DNTB can be used in the study of protease activity in disease states, such as cancer or inflammation. Overall, DNTB has significant potential for use in various areas of scientific research.

Synthesis Methods

The synthesis of DNTB involves the reaction of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with 3-nitrobenzaldehyde and acryloyl chloride. The reaction is catalyzed by triethylamine and yields N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

DNTB is widely used in scientific research due to its ability to act as a chromogenic substrate for the determination of protease activity. This compound is commonly used in the development of enzyme assays for various proteases, including matrix metalloproteinases (MMPs), serine proteases, and cysteine proteases. DNTB is also used in the study of protein-protein interactions and protein-ligand interactions.

Properties

IUPAC Name

(E)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13-6-8-17(14(2)10-13)18-12-27-20(21-18)22-19(24)9-7-15-4-3-5-16(11-15)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQTXPNRYAYURB-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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